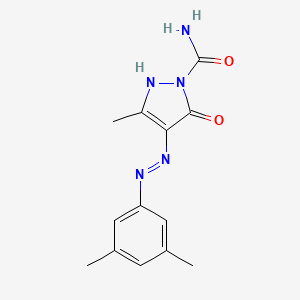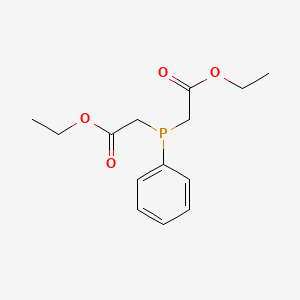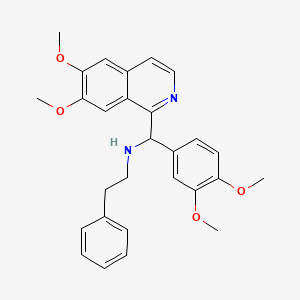![molecular formula C10H14 B14679730 Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- CAS No. 33458-11-6](/img/structure/B14679730.png)
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is a bicyclic compound with the molecular formula C9H12. It is also known as 5-vinyl-2-norbornene. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile such as vinylacetylene. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired bicyclic product.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- often involves catalytic processes. For instance, the vinylic polymerization of norbornene with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s double bonds are reactive sites that can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
5-vinyl-2-norbornene: A stereoisomer with different spatial arrangement of atoms.
2-vinylbicyclo[2.2.1]hept-5-ene: Another isomer with variations in the position of the vinyl group.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the ethenyl and methyl groups enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
33458-11-6 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-ethenyl-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-10(2)7-8-4-5-9(10)6-8/h3-5,8-9H,1,6-7H2,2H3 |
InChI Key |
SVLPZOWDVPMLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)











